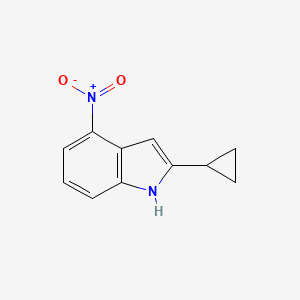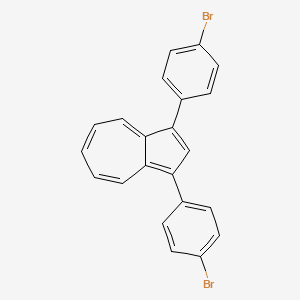
1,3-Bis(4-bromophenyl)azulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-bromophenyl)azulene is an organic compound that belongs to the class of azulene derivatives Azulene is a non-alternant aromatic hydrocarbon known for its unique structure, which consists of fused five- and seven-membered rings The compound this compound is characterized by the presence of two bromophenyl groups attached to the 1 and 3 positions of the azulene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromophenyl)azulene typically involves the bromination of azulene followed by the introduction of bromophenyl groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
1,3-Bis(4-bromophenyl)azulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the azulene core or the bromophenyl groups.
Coupling Reactions: The bromophenyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
1,3-Bis(4-bromophenyl)azulene has several scientific research applications, including:
作用机制
The mechanism of action of 1,3-Bis(4-bromophenyl)azulene involves its interaction with molecular targets through its aromatic core and bromophenyl groups. The compound can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 1,3-Bis(2-thienyl)azulene
- 1,3-Bis(2-pyrrollyl)azulene
- 1,3-Bis(4-methylphenyl)azulene
Comparison
1,3-Bis(4-bromophenyl)azulene is unique due to the presence of bromine atoms, which can significantly influence its reactivity and electronic propertiesFor instance, the bromine atoms can participate in specific substitution and coupling reactions that are not possible with other substituents .
属性
CAS 编号 |
862421-94-1 |
|---|---|
分子式 |
C22H14Br2 |
分子量 |
438.2 g/mol |
IUPAC 名称 |
1,3-bis(4-bromophenyl)azulene |
InChI |
InChI=1S/C22H14Br2/c23-17-10-6-15(7-11-17)21-14-22(16-8-12-18(24)13-9-16)20-5-3-1-2-4-19(20)21/h1-14H |
InChI 键 |
XHEMAMXSFJOVMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C(C=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
-](/img/structure/B12530556.png)
![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
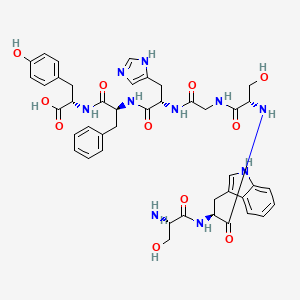
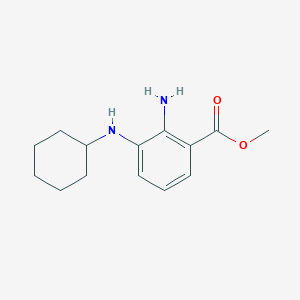
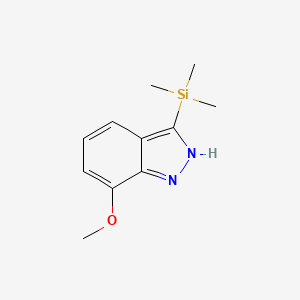
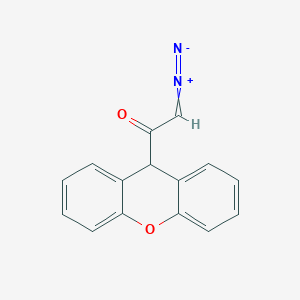
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
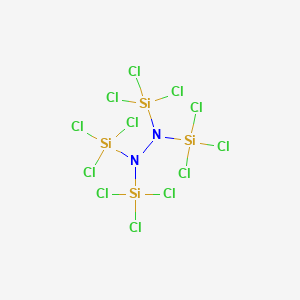
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
